![molecular formula C18H26OSi B11842017 Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 307930-42-3](/img/structure/B11842017.png)
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring with an aldehyde group and a tris(1-methylethyl)silyl ethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- typically involves the Sonogashira coupling reaction. This reaction is performed between 4-bromobenzaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and requires anhydrous conditions to prevent the hydrolysis of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products Formed
Oxidation: 4-[[tris(1-methylethyl)silyl]ethynyl]benzoic acid.
Reduction: 4-[[tris(1-methylethyl)silyl]ethynyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the tris(1-methylethyl)silyl group.
4-Formylphenylacetylene: Similar structure but with different substituents on the benzene ring.
Uniqueness
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties .
Propiedades
Número CAS |
307930-42-3 |
|---|---|
Fórmula molecular |
C18H26OSi |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
4-[2-tri(propan-2-yl)silylethynyl]benzaldehyde |
InChI |
InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-7-9-18(13-19)10-8-17/h7-10,13-16H,1-6H3 |
Clave InChI |
RVBMUBZBPRCKHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=CC=C(C=C1)C=O)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


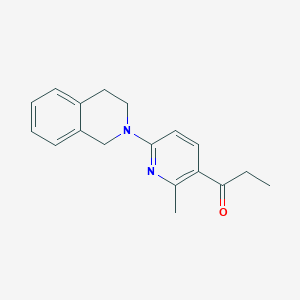
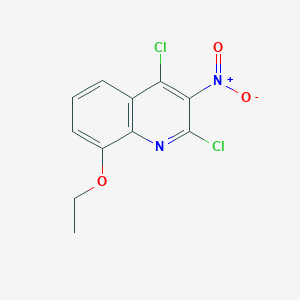

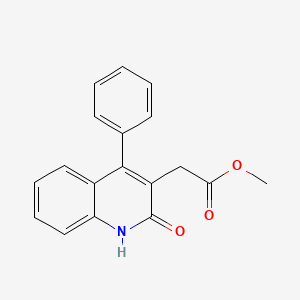
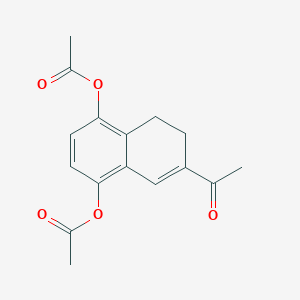

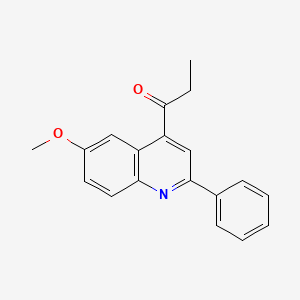




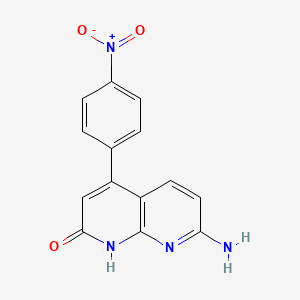
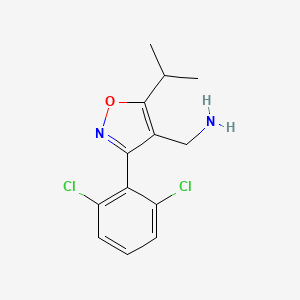
![6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11841992.png)
